molecular formula C7H8BrN3O B1457229 5-bromo-N,N-dimethylpyrimidine-2-carboxamide CAS No. 915948-92-4

5-bromo-N,N-dimethylpyrimidine-2-carboxamide

Cat. No. B1457229
Key on ui cas rn: 915948-92-4
M. Wt: 230.06 g/mol
InChI Key: VLWQDZYFUMYZMT-UHFFFAOYSA-N
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Patent
US07842713B2

Procedure details

The title compound was prepared in a similar manner as described for Intermediate 161a, from 5-bromopyrimidine-2-carboxylic acid (1.03 g, 5.074 mmol) to give a yellow oil (308 mg, 26% yield). 1H NMR (400 MHz, CDCl3) δ 8.50 (s, 2 H) 3.17 (s, 3 H) 3.00 (s, 3 H); LCMS for C7H8BrN3O m/z 230.00 and 232.00 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Yield
26%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]([C:5]1C=[CH:9][C:8]([Br:11])=[CH:7][N:6]=1)=[O:4].BrC1C=[N:16]C(C(O)=O)=NC=1>>[CH3:12][N:2]([CH3:1])[C:3]([C:5]1[N:6]=[CH:7][C:8]([Br:11])=[CH:9][N:16]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)C1=NC=C(C=C1)Br)C
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1=NC=C(C=N1)Br)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 308 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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